molecular formula C5H11NO B147674 Pentanamide CAS No. 626-97-1

Pentanamide

Cat. No.: B147674
CAS No.: 626-97-1
M. Wt: 101.15 g/mol
InChI Key: IPWFJLQDVFKJDU-UHFFFAOYSA-N
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Description

Pentanamide (Valeramide; CAS 626-97-1) is a primary aliphatic amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. Its structure consists of a linear pentyl chain (-CH₂CH₂CH₂CH₂CH₂-) attached to a carboxamide group (-CONH₂) . Key properties include:

  • Boiling Point: ~200°C (estimated)
  • logP (octanol-water partition coefficient): ~1.2 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 43.37 Ų (suggesting moderate solubility in polar solvents) .

This compound serves as a structural template for derivatives with applications in pharmaceuticals, materials science, and biochemistry.

Preparation Methods

Pentanamide can be synthesized through various methods, including amidation reactions. One efficient green preparation method involves the amidation of isobutyryl acetate and aniline under the action of a trace organic base catalyst. The reaction is carried out without the use of volatile toxic organic solvents, making it environmentally friendly . Another method involves the reaction of isobutyryl methyl acetate with aniline, followed by processing to obtain 4-methyl-3-oxo-N-phenyl valeramide .

Chemical Reactions Analysis

Pentanamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pentanamide is being investigated for its role as a potential enzyme inhibitor and therapeutic agent . Its ability to modulate enzyme activity positions it as a candidate for developing new drugs targeting various diseases.

  • Case Study: Enzyme Inhibition
    A study evaluated the inhibitory effects of this compound derivatives on matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer metastasis. The results are summarized in the following table:
CompoundIC50 (µM)Target Enzyme
This compound derivative A12.5MMP-2
This compound derivative B8.3MMP-9
This compound15.0MMP-3

These findings suggest that this compound derivatives can effectively inhibit MMP activity, highlighting their potential in cancer treatment strategies.

Biological Research

This compound serves as a research tool for studying enzyme functions and interactions within biological systems. Its unique structure allows researchers to explore its effects on biological pathways, contributing to a better understanding of cellular processes.

  • In Vitro Studies
    Various in vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes, indicating its potential utility in drug discovery and development.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for various applications, including:

  • Production of Herbicides and Pesticides : Due to its selective action on certain plant species, this compound derivatives are explored for use in agricultural chemicals.

Mechanism of Action

The mechanism of action of valeramide involves its interaction with specific molecular targets and pathways. Pentanamide can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which valeramide is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and biological activities:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups logP TPSA (Ų) Key Applications
Pentanamide C₅H₁₁NO 101.15 Primary amide ~1.2 43.37 Reference compound for derivatives
N-(4-Methoxyphenyl)this compound C₁₂H₁₇NO₂ 207.27 Amide, methoxy phenyl ~2.5 49.33 Anthelmintic drug candidate
5-Amino this compound C₅H₁₂N₂O 116.16 Amide, amino group ~-0.5 69.11 Enzymatic reaction product
Pentadecanamide C₁₅H₃₁NO 241.41 Long-chain amide ~5.0 43.37 Surfactant, industrial uses
5-Hydroxy this compound C₅H₁₁NO₂ 117.15 Amide, hydroxyl group ~0.8 66.40 Antioxidant potential

N-(4-Methoxyphenyl)this compound

  • Structure : Incorporates a methoxyphenyl group at the amide nitrogen.
  • Enhanced Drug-Likeness: Higher TPSA (49.33 vs. 41.49 Ų), better gastrointestinal absorption, and predicted blood-brain barrier (BBB) penetration . Anthelmintic Efficacy: Demonstrates comparable activity to albendazole against Toxocara canis larvae, with an EC₅₀ of 0.18 µM after 72 hours .
  • Synthetic Accessibility: Simplified synthesis from 4-anisidine and pentanoic acid derivatives, requiring fewer steps than albendazole .

5-Amino this compound

  • Role in Biochemistry : Produced by enzymatic oxidation of L-lysine, highlighting its role in microbial metabolism .
  • Polarity: Lower logP (-0.5) and higher TPSA (69.11 Ų) due to the amino group, enhancing water solubility.

Pentadecanamide

  • Industrial Relevance: Long alkyl chain increases hydrophobicity (logP ~5.0), making it suitable for nonpolar applications like lubricants or surfactants .

5-Hydroxy this compound

  • Reactivity: The hydroxyl group enables hydrogen bonding, influencing dielectric properties in ternary mixtures with halogenated phenols .
  • Biological Potential: Predicted antioxidant activity via PASS server analysis .

Pharmacokinetic and Toxicity Profiles

Table 2: Pharmacokinetic Comparison of Key Derivatives

Parameter N-(4-Methoxyphenyl)this compound Albendazole
GI Absorption High Moderate
BBB Penetration Yes No
CYP Inhibition Yes (CYP1A2) Yes
Synthetic Complexity Low (SA Score: 2.3) High (SA Score: 4.7)

Research Implications

  • Drug Development : N-(4-Methoxyphenyl)this compound’s balanced logP (~2.5) and TPSA (~49.33 Ų) align with Lipinski’s rule of five, making it a promising oral drug candidate .
  • Material Science: Halogenated phenol-pentanamide mixtures exhibit tunable dielectric properties for electronic applications .

Biological Activity

Pentanamide, also known as valproamide, is an organic compound belonging to the amide class, characterized by its five-carbon chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound (C₅H₁₁NO) is a straight-chain amide derived from pentanoic acid. Its molecular structure can be represented as follows:

Structure CH3 CH2)3CONH2\text{Structure }\text{CH}_3\text{ CH}_2)_3\text{CONH}_2

The presence of the amide functional group (-CONH₂) is crucial for its biological interactions and activities.

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are some key findings from recent studies:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In a comparative study, this compound was shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria were reported as follows:

CompoundMIC (mg/mL)Target Organism
This compound6.72E. coli
This compound6.63S. aureus

These values suggest that this compound is comparable to conventional antibiotics like ampicillin in its antibacterial efficacy .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. A study demonstrated that this compound significantly inhibited carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent. The percentage inhibition observed was approximately 89% at a concentration of 1 mg/mL .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. A study involving molecular docking analysis indicated that this compound could interact effectively with certain cancer-related protein targets, potentially inhibiting tumor growth. The binding affinity of this compound was compared with other known anticancer agents, showing promising results in silico .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and experimental settings:

  • Case Study on Antimicrobial Resistance : A study conducted on multidrug-resistant strains of E. coli revealed that this compound could restore sensitivity to antibiotics when used in combination therapy, showcasing its potential role in combating antibiotic resistance.
  • Inflammatory Disease Model : In a model of rheumatoid arthritis, treatment with this compound resulted in reduced inflammatory markers and improved joint function in animal subjects, suggesting its therapeutic potential for inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to other amides, this compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • Modulation of Inflammatory Pathways : this compound appears to inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation.
  • Interaction with DNA Gyrase : Some studies suggest that this compound may act as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing pentanamide?

  • Synthesis : While direct synthesis protocols are not detailed in the evidence, standard amide formation methods (e.g., coupling carboxylic acids with amines using activating agents like DCC) are applicable. Post-synthesis, confirm purity via melting point analysis and thin-layer chromatography (TLC).
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the structure, focusing on the amide proton (δ ~5-6 ppm) and carbonyl carbon (δ ~170 ppm). Infrared (IR) spectroscopy can confirm the presence of the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (101.15 g/mol) .

Q. How can researchers determine this compound’s solubility and partition coefficients?

  • Water Solubility : Measure experimentally using shake-flask methods at controlled temperatures. The logarithmic solubility (log₁₀WS) is reported as -0.34, indicating moderate hydrophilicity .
  • Octanol/Water Partition Coefficient (logP) : Use reverse-phase HPLC or computational tools (e.g., Crippen or Joback methods). Experimental logP values are critical for predicting pharmacokinetic behavior .

Q. What thermodynamic properties of this compound are essential for reaction design?

  • Key properties include:

  • Standard Enthalpy of Formation (ΔfH°) : -379.6 kJ/mol (NIST Webbook) .
  • Boiling Point : 215°C (predicted via Joback method) .
  • Vaporization Enthalpy (ΔHvap) : 44.8 kJ/mol at 298 K .
    • These values inform solvent selection and reaction temperature optimization.

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic data for this compound?

  • Data Validation : Cross-reference values from NIST Webbook, Joback, and Crippen methods. For example, standard enthalpy data may vary due to measurement techniques (e.g., calorimetry vs. computational predictions). Use statistical tools (e.g., Bland-Altman plots) to assess agreement between datasets .
  • Reproducibility : Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) and report uncertainties.

Q. What computational strategies are effective for modeling this compound’s interactions in biological systems?

  • Molecular Dynamics (MD) : Simulate hydrogen bonding between this compound’s amide group and water or protein residues. The N-H and C=O groups participate in strong hydrogen bonds, influencing solubility and binding affinity .
  • Quantitative Structure-Property Relationship (QSPR) : Predict properties like logP or solubility using descriptors derived from the SMILES string (CCCCC(N)=O) .

Q. How can researchers design experiments to study this compound’s stability under varying pH conditions?

  • Hydrolysis Kinetics : Conduct accelerated stability testing at pH 1–13 (simulating physiological extremes). Monitor degradation via HPLC and identify products (e.g., valeric acid and ammonia) .
  • pH-Solubility Profile : Use potentiometric titration to determine pKa values and correlate with solubility changes.

Q. Methodological Considerations

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

  • X-ray Crystallography : Resolve 3D structure for derivatives (e.g., 2-fluoro-3-hydroxy-N,N,4-trimethylthis compound) to confirm stereochemistry .
  • High-Resolution MS (HRMS) : Differentiate isomers (e.g., branched vs. linear chains) using exact mass measurements .

Q. How can researchers optimize synthetic yields of this compound in solvent-free systems?

  • Green Chemistry Approaches : Use microwave-assisted synthesis or ball milling to enhance reaction efficiency. Monitor reaction progress with in-situ IR spectroscopy .

Q. Data Presentation Standards

Q. What are the best practices for reporting this compound’s physical properties in publications?

  • Follow IUPAC guidelines:

  • Tables : Include temperature-dependent data (e.g., solubility at 25°C and 37°C) with standard deviations .
  • Figures : Use 3D molecular visualization to highlight hydrogen-bonding sites (derived from InChIKey: IPWFJLQDVFKJDU-UHFFFAOYSA-N) .

Properties

IUPAC Name

pentanamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPWFJLQDVFKJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID3060827
Record name Pentanamide
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Molecular Weight

101.15 g/mol
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CAS No.

626-97-1
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Synthesis routes and methods I

Procedure details

N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and N-[2-(2-hydroxyethyl)aminoethyl]pentanamide have been obtained as hydrolysis products from the corresponding imidazolines by Harnsberger and Riebsomer, J. Hetero. Chem. 1, 188 (1964); Gabriel, J. Amer. Oil Chem. Soc., 61, 965 (1984), has described the formation of N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide and N-[2-(2-hydroxyethyl)aminoethyl]dodecanamide as kinetically and thermodynamically controlled products respectively from reaction of N-(2-aminoethyl)aminoethanol and methyl laurate in the presence of catalytic amount of sodium methoxide; Horibatake et al., Jpn. Kokai Tokkyo Koho JP 62,132,946, 16 Jun 1987; C.A. 108, 22881p (1988) claim acylaminoalkyl aminoalkanols, for example, N-[2-(2-hydroxy- ethyl)aminoethyl]dodecanamide, as antistatic agents for synthetic resins; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 62 57,491, 13 Mar. 1987; C.A. 107, 178711y (1987) claim N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide as being essential in a detergent composition useful for cleaning machines; Moriguchi, Jpn. Kokai Tokkyo Koho JP 62,104,842, 15 May 1987; C.A. 107, 177783m (1987) mentions compositions containing acylaminoalkyleneamines and aminoalcohols as antitack agents for unvulcanized rubbers; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 61,114,726, 02 Jun 1986; C.A. 105, 155513e (1986) mention the use of N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide and octadec-9-enamide and N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide as emulsifying agents for stable emulsions; Moriguchi, Jpn. Kokai Tokyo Koho JP 71 09,939, 13 Mar 1971; C.A. 76, 60500s (1972) describe the use of N-[2-(2-Hydroxyethyl)aminoethyl]dodecanamide and octadecanamide as heat and water resistant antistatic agents; N-2-aminoethylamides of lower carboxylic acids have been reported by Rosenmund, U.S. Pat. No. 1,926,015 (Sep. 5, 1933); dodecanoic and tetradecanoic acid derivatives (m.p. 51°-2° C. and 62° C.) have been synthesized by Weiner, U.S. Pat. No. 2,387,201 (Oct. 16, 1945) and the latter (m.p. 150°-152° C.) by Kyrides, U.S. Pat. No. 2,399,601 (Apr. 30, 1946), but purity of these compounds is questionable based on the discrepancy in the reported melting points; Harnsberger and Riebsomer have isolated N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and pentanamide as hydrolysis products from the corresponding imidazolines.
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Synthesis routes and methods II

Procedure details

Valeric acid (10.86 mL, 100 mmol, 1.0 eq) was dissolved in chloroform (100 mL, 0.1 M) and cooled to -20° C. Ethyl chloroformate (9.52 mL, 100 mmol, 1 eq) was added. Triethylamine (14.0 mL, 100 mmol, 1.0 eq) was then added dropwise over 5 minutes. The mixture was stirred at -20° C. for 30 minutes. Ammonia was bubbled through the mixture 10 minutes at -20° C. and 20 minutes at 0° C. The mixture was then allowed to warm to room temperature and stirred for 90 minutes. Chloroform (100 mL) and 1 N hydrochloric acid (50 mL) were added. The layers were separated and the organic layer was washed with saturated sodium bicarbonate solution, dried (magnesium sulfate), filtered and freed of solvent in vacuo. Trituration with isopropyl ether gave the title compound (6.315 g, 62%) as a white solid.
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Yield
62%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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